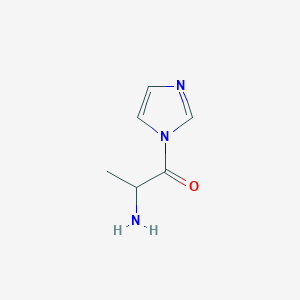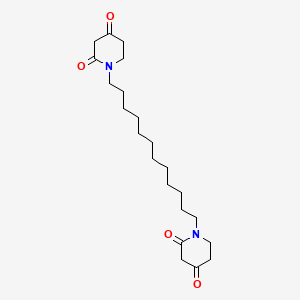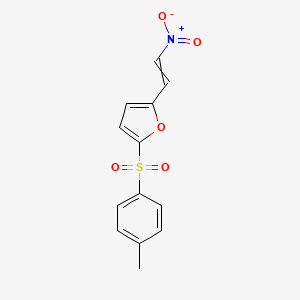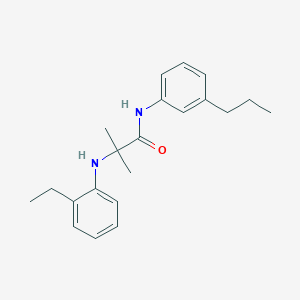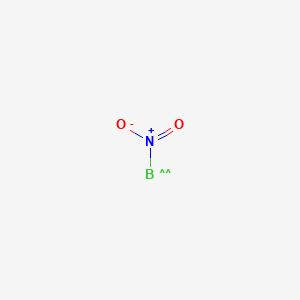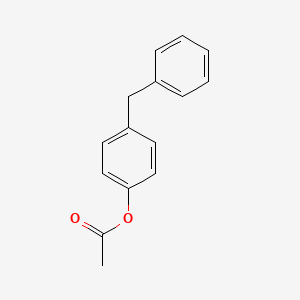
4-Benzylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylphenyl acetate is an organic compound with the molecular formula C15H14O2. It is an ester derived from the reaction between 4-benzylphenol and acetic acid. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzylphenyl acetate can be synthesized through the esterification of 4-benzylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylphenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Benzylbenzoic acid.
Reduction: 4-Benzylphenyl alcohol.
Substitution: Various halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Benzylphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-benzylphenyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-benzylphenol and acetic acid, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl benzoate: Another aromatic ester with distinct properties and uses.
Phenyl acetate: Shares structural similarities but differs in its specific applications.
Uniqueness
4-Benzylphenyl acetate is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
92548-93-1 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(4-benzylphenyl) acetate |
InChI |
InChI=1S/C15H14O2/c1-12(16)17-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
GPCKNPVCSNHSQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


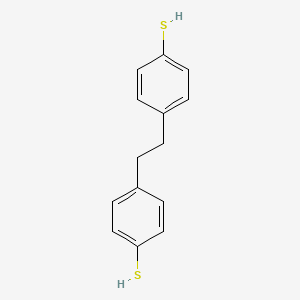
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
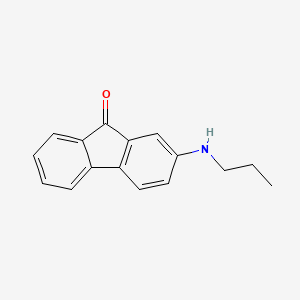
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
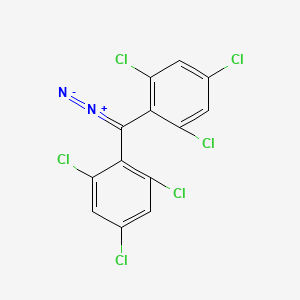

![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
